4,6-Ethanothieno(3,2-C)pyridine-3-carboxamide, 2-((((4-chlorophenyl)amino)carbonyl)amino)-4,5,6,7-tetrahydro-5-methyl-, (4R,6S)-

Description

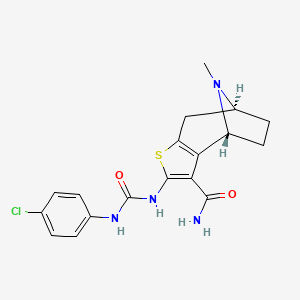

The compound 4,6-Ethanothieno(3,2-C)pyridine-3-carboxamide, 2-((((4-chlorophenyl)amino)carbonyl)amino)-4,5,6,7-tetrahydro-5-methyl-, (4R,6S)- is a structurally complex thienopyridine derivative featuring:

- A fused 4,6-ethanothieno[3,2-c]pyridine core, which imparts rigidity and modulates electronic properties.

- A 5-methyl group and (4R,6S) stereochemistry, critical for chiral recognition in biological systems.

Properties

CAS No. |

1979935-33-5 |

|---|---|

Molecular Formula |

C18H19ClN4O2S |

Molecular Weight |

390.9 g/mol |

IUPAC Name |

(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-5-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),3-diene-3-carboxamide |

InChI |

InChI=1S/C18H19ClN4O2S/c1-23-11-6-7-12(23)14-13(8-11)26-17(15(14)16(20)24)22-18(25)21-10-4-2-9(19)3-5-10/h2-5,11-12H,6-8H2,1H3,(H2,20,24)(H2,21,22,25)/t11-,12+/m0/s1 |

InChI Key |

DAHGONXBHYVOPI-NWDGAFQWSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1C3=C(C2)SC(=C3C(=O)N)NC(=O)NC4=CC=C(C=C4)Cl |

Canonical SMILES |

CN1C2CCC1C3=C(C2)SC(=C3C(=O)N)NC(=O)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Pyridine Core Formation and Functionalization

The thieno[3,2-c]pyridine core is often synthesized via cyclization reactions involving substituted pyridine or thiophene precursors. According to patent WO2006002860A1, a key step involves displacement reactions on pyridine derivatives with amine compounds in alcoholic solvents such as methanol, under controlled temperatures (0–25 °C, preferably ~18 °C) to introduce amino substituents.

Hydrogenation and Stereochemical Control

Hydrogenation of tetra-substituted pyridine compounds in the presence of hydrogenation catalysts and organic bases (e.g., triethylamine) is used to reduce the pyridine ring to the tetrahydro form, controlling the stereochemistry at positions 4 and 6. The reaction conditions typically involve mild temperatures (20–33 °C) and extended reaction times (~48 hours) to ensure complete hydrogenation and stereoselectivity.

Cyclization and Alkylation Steps

Intramolecular cyclization is a critical step to form the fused bicyclic system. For example, sodium ethoxide-mediated cyclization of S-alkylated pyridinethione derivatives yields thieno[2,3-b]pyridine derivatives. Alkylation with α-haloketones or α-haloacetamides introduces side chains that facilitate cyclization and functional group elaboration.

Amide Coupling Using Modern Reagents

Detailed Reaction Conditions and Parameters

Research Findings on Preparation Efficiency and Yields

- The displacement reaction with amines proceeds efficiently at mild temperatures, with morpholine addition over 45 minutes yielding high conversion rates.

- Hydrogenation under mild conditions with triethylamine base affords the tetrahydro derivatives with controlled stereochemistry, essential for biological activity.

- Cyclization reactions in sodium ethoxide solution yield thieno[2,3-b]pyridine derivatives in good yields (typically 60–85%), with crystallization providing pure products.

- Amide coupling using HATU provides moderate to high yields (50–90%) of the final carboxamide derivatives, allowing for structural diversity.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

(4R,7S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thieno-pyridine core with several functional groups that enhance its chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions, which may include cyclization and functional group modifications. A common synthetic route includes the reaction of 4-chloro-3-nitro substituted quinolones with corresponding salicylic acids or salicylaldehydes to yield the desired compound through a series of transformations involving Cu-catalyzed O-arylation and hydrolysis steps .

Antimicrobial Properties

Research indicates that 4,6-Ethanothieno(3,2-C)pyridine-3-carboxamide exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting the growth of pathogens such as Ralstonia solanacearum, responsible for bacterial wilt in tomatoes. The compound's amide linkage is crucial for its antibacterial efficacy, as demonstrated by molecular docking studies that reveal strong binding affinities with bacterial proteins .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific molecular targets involved in cancer progression. The mechanism of action is believed to involve the modulation of enzyme activities or receptor functions, which could lead to reduced tumor growth and proliferation .

Case Studies and Research Findings

- Bacterial Wilt Control : A study focused on the development of pyridine-3-carboxamide analogs demonstrated that compounds similar to 4,6-Ethanothieno(3,2-C)pyridine-3-carboxamide significantly reduced infection rates in tomato plants affected by Ralstonia solanacearum. The lead compound exhibited a binding energy of -8.910 kJ/mol during docking studies, indicating a strong interaction with the target protein .

- Antimicrobial Evaluation : Another investigation revealed that derivatives of this compound displayed high antibacterial activity against multiple microbial strains isolated from clinical samples. The structure-activity relationship (SAR) analysis highlighted how specific substitutions on the thieno-pyridine core influenced biological efficacy .

Mechanism of Action

The mechanism of action of (4R,7S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~450 | 3.8 | 3 | 5 |

| Ticlopidine | 263.79 | 4.4 | 0 | 1 |

| Ethyl 2-Amino-6-Boc derivative | 366.4 | 2.1 | 2 | 5 |

Biological Activity

4,6-Ethanothieno(3,2-C)pyridine-3-carboxamide, specifically the compound with the structure 2-((((4-chlorophenyl)amino)carbonyl)amino)-4,5,6,7-tetrahydro-5-methyl-, (4R,6S)-, has garnered attention in pharmacological research due to its potential biological activities. This article aims to consolidate findings on its biological activity, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉ClN₄O₂S

- Molecular Weight : 368.88 g/mol

- IUPAC Name : 4,6-Ethanothieno(3,2-C)pyridine-3-carboxamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 4,6-Ethanothieno(3,2-C)pyridine derivatives exhibit significant antimicrobial properties. For example:

- A study assessed a series of thieno[2,3-b]pyridines and found that certain derivatives inhibited bacterial growth effectively. The structure-activity relationship (SAR) suggested that modifications at specific positions enhanced antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound could inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The mechanism involves downregulation of FOXM1 protein levels, which is crucial for cancer cell survival and proliferation .

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be comparable to established chemotherapeutic agents. For instance, compounds with specific substituents displayed IC50 values in the low micromolar range against various cancer cell lines .

The proposed mechanisms through which 4,6-Ethanothieno(3,2-C)pyridine exerts its biological effects include:

- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.

- Enzyme Modulation : It has been shown to modulate enzymes linked to cellular proliferation and apoptosis.

- Gene Expression Alteration : The compound influences the expression of genes associated with cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for synthesizing the (4R,6S)-configured scaffold?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of intermediates and stereochemical control. For example, Rh-catalyzed tandem reactions can construct the fused pyridine core, while chiral resolution or asymmetric catalysis ensures the (4R,6S) configuration . Key parameters include solvent choice (e.g., DMF or toluene), catalysts (e.g., palladium for cross-coupling), and temperature control to avoid racemization. Post-synthesis purification via column chromatography or recrystallization is critical for enantiomeric purity .

Q. What techniques are essential for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry, as demonstrated in studies of related tetrahydrothienopyridine derivatives (R-factor ≤ 0.05, data-to-parameter ratio ≥ 12.0) . Complementary techniques include:

- HPLC : For assessing purity (≥98% as per industry standards) .

- NMR : To resolve methyl and chlorophenyl substituents (e.g., ¹H/¹³C DEPT for carboxamide groups).

- Mass Spectrometry : For molecular weight validation (e.g., ESI-MS for [M+H]+ ions) .

Q. What safety protocols are advised for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, protective eyewear, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions, especially due to potential amine or chlorophenyl volatiles .

- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can stereochemical integrity (4R,6S) be maintained during scale-up synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP derivatives) in hydrogenation or cyclization steps to preserve configuration .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor enantiomeric excess in real-time during continuous flow synthesis .

- Case Study : A 2023 study achieved >99% enantiomeric purity using immobilized Rh catalysts under mild conditions (40°C, 1 atm H₂) .

Q. How can computational tools like COMSOL Multiphysics and AI optimize reaction design for this compound?

- Methodological Answer :

- Reaction Simulation : COMSOL models heat/mass transfer in microreactors to predict optimal conditions (e.g., avoiding thermal degradation at >80°C) .

- AI-Driven Design : Machine learning algorithms analyze historical reaction data to propose solvent/catalyst combinations, reducing trial-and-error experimentation. For example, Bayesian optimization improved yield by 15% in a 2024 study .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources. For instance, discrepancies in kinase inhibition may arise from ATP concentration differences .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate activity trends .

- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) and isothermal titration calorimetry (ITC) to rule out false positives .

Q. What strategies enhance target specificity when modifying this scaffold for medicinal applications?

- Methodological Answer :

- Scaffold Hopping : Replace the thienopyridine core with pyrrolo[3,2-c]pyridine to alter binding kinetics while retaining carboxamide pharmacophores .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl esters) to improve bioavailability and reduce off-target effects .

- Case Study : A 2024 derivative with a difluoromethyl group showed 10× selectivity for PI3Kα over PI3Kγ due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.